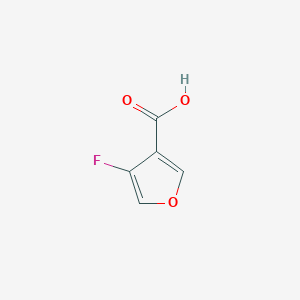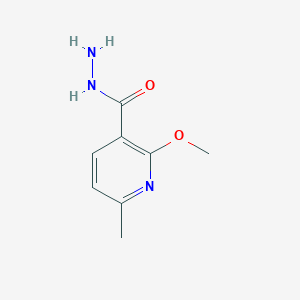
5-(1-Aminoallyl)-2-chlorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-Aminoallyl)-2-chlorophenol: is an organic compound characterized by the presence of an aminoallyl group attached to a chlorinated phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Aminoallyl)-2-chlorophenol typically involves the introduction of an aminoallyl group to a chlorophenol precursor. One common method is the Heck coupling reaction, where an allylamine reacts with a halogenated phenol in the presence of a palladium catalyst. The reaction conditions often include a base such as triethylamine and a solvent like dimethylformamide, with the reaction being carried out at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale Heck coupling reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 5-(1-Aminoallyl)-2-chlorophenol undergoes various chemical reactions, including:
Oxidation: The aminoallyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chlorophenol moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenols or other derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-(1-Aminoallyl)-2-chlorophenol is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: In biological research, this compound can be used as a fluorescent labeling agent for nucleic acids, aiding in the study of DNA and RNA structures and functions .
Industry: In industrial applications, this compound can be used in the production of dyes, pigments, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of 5-(1-Aminoallyl)-2-chlorophenol involves its interaction with specific molecular targets, such as nucleic acids or proteins. The aminoallyl group can form covalent bonds with reactive sites on these targets, leading to changes in their structure and function. This interaction can affect various biological pathways, including gene expression and signal transduction .
Vergleich Mit ähnlichen Verbindungen
- 5-(1-Aminoallyl)-2-methylphenol
- 5-(1-Aminoallyl)-2-bromophenol
- 5-(1-Aminoallyl)-2-fluorophenol
Comparison: Compared to its analogs, 5-(1-Aminoallyl)-2-chlorophenol exhibits unique reactivity due to the presence of the chlorine atom, which can influence its chemical behavior and interactions. The chlorine atom can enhance the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions .
Eigenschaften
Molekularformel |
C9H10ClNO |
|---|---|
Molekulargewicht |
183.63 g/mol |
IUPAC-Name |
5-(1-aminoprop-2-enyl)-2-chlorophenol |
InChI |
InChI=1S/C9H10ClNO/c1-2-8(11)6-3-4-7(10)9(12)5-6/h2-5,8,12H,1,11H2 |
InChI-Schlüssel |
YBEVLUUPQFXEQQ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(C1=CC(=C(C=C1)Cl)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Bromo-6-methyl-3-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B12955101.png)

![Ethyl (R)-2-(7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate](/img/structure/B12955107.png)
![2-(7H-Pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid](/img/structure/B12955112.png)






![(R)-6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-3-(prop-1-en-2-yl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12955199.png)


